molecular formula C16H18N6O B7357465 3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one

カタログ番号 B7357465
分子量: 310.35 g/mol
InChIキー: TVFTXRZEFPPTDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

作用機序

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration. The mechanism of action of this compound involves the inhibition of complex I of the mitochondrial respiratory chain, leading to the production of reactive oxygen species and oxidative stress. This process ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animals and humans. The biochemical and physiological effects of this compound include the selective degeneration of dopaminergic neurons, the formation of Lewy bodies, and the reduction of dopamine levels in the brain. This compound has also been shown to induce oxidative stress and inflammation in the brain.

実験室実験の利点と制限

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animals and its selective toxicity to dopaminergic neurons. However, this compound has several limitations, including its short half-life, its non-specific effects on other neurotransmitter systems, and its inability to replicate the full spectrum of Parkinson's disease pathology.

将来の方向性

For 3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one research include the development of new methods to synthesize this compound with higher yield and purity, the investigation of the role of this compound in other neurodegenerative diseases, and the development of new treatments for Parkinson's disease based on the mechanism of action of this compound. Additionally, the use of this compound in combination with other neurotoxins and genetic models may provide new insights into the etiology and pathogenesis of Parkinson's disease.

合成法

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one can be synthesized using various methods, including the reaction of 5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-piperidone hydrochloride and sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-piperidinone and triethylorthoformate, followed by the reaction with sodium azide and reduction with sodium borohydride. The yield of this compound using these methods is around 50-60%.

科学的研究の応用

3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively used in scientific research as a tool to study Parkinson's disease. This compound is converted into MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration. This process mimics the pathology of Parkinson's disease, making this compound a useful tool to study the disease mechanism and develop new treatments.

特性

IUPAC Name

3-[1-(5-methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-3-2-4-12-13(10)15(18-9-17-12)22-7-5-11(6-8-22)14-19-16(23)21-20-14/h2-4,9,11H,5-8H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFTXRZEFPPTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN=C2N3CCC(CC3)C4=NNC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。